molecular formula C10H12O2 B1357872 7-methoxy-2,3-dihydro-1H-inden-4-ol CAS No. 38998-04-8

7-methoxy-2,3-dihydro-1H-inden-4-ol

Cat. No. B1357872
CAS RN: 38998-04-8
M. Wt: 164.2 g/mol
InChI Key: MUYRQNYFMUEYKP-UHFFFAOYSA-N
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Description

“7-methoxy-2,3-dihydro-1H-inden-4-ol” is a chemical compound with the molecular formula C10H12O2 . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .


Molecular Structure Analysis

The molecular structure of “7-methoxy-2,3-dihydro-1H-inden-4-ol” consists of a five-membered ring fused with a six-membered ring, with a methoxy group (-OCH3) attached to the seventh carbon atom and a hydroxyl group (-OH) attached to the fourth carbon atom .

Scientific Research Applications

Application 1: Antibacterial and Antifungal Studies

  • Summary of the Application: 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results or Outcomes: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Application 2: Pharmacological Properties

  • Summary of the Application: Indole derivatives, which include 2,3-dihydro-1H-inden-1-one structure, exhibit a great profile of pharmacological properties .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .

Application 3: Anti-Alzheimer’s Disease

  • Summary of the Application: 2,3-dihydro-1H-inden-1-one derivatives have been studied as potential treatments for Alzheimer’s disease .
  • Methods of Application: The compounds were synthesized and tested for their ability to inhibit phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), two enzymes implicated in Alzheimer’s disease .
  • Results or Outcomes: The compounds showed promising results in inhibiting both PDE4 and AChE, suggesting potential for further development as treatments for Alzheimer’s disease .

Application 4: Antimicrobial Properties

  • Summary of the Application: Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone motifs were synthesized and studied for their antimicrobial properties .
  • Methods of Application: The compounds were synthesized by Claisen-Schmidt reaction and tested for their in-vitro antibacterial and antifungal activity .
  • Results or Outcomes: The compounds were screened against two Gram-negative bacteria (E. coli and P. vulgaris), two Gram-positive bacteria (S. aureus and B. subtilis), and two fungi (A. niger and C. albicans). One of the compounds was found to be a more effective antibacterial and antifungal agent than the other .

Future Directions

The future directions for research on “7-methoxy-2,3-dihydro-1H-inden-4-ol” could involve exploring its potential biological activities, developing efficient synthetic routes, and studying its physical and chemical properties in more detail. Further studies could also investigate its safety profile and potential applications in various fields .

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRQNYFMUEYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609064
Record name 7-Methoxy-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-2,3-dihydro-1H-inden-4-ol

CAS RN

38998-04-8
Record name 7-Methoxy-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-7-methoxy-1H-inden-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the clear solution of 4,7-Dimethoxyindane (22.5 gm, 0.126 mole) in Methylene chloride (400 ml), added Boron tribromide (12.27 ml, 0.13 mole) at 0° C. After 2 hours stirring at 0-10° C., water (100 ml) was added and then the reaction mixture was extracted with Methylene chloride. The Methylene chloride layer was dried over Sodium sulphate and distilled off to give a crude mass which was purified by column chromatography using 7% Ethyl acetate in Hexane (9.0 gm).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
12.27 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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